molecular formula C11H18N2O B8408787 1-(4-(Pyrrolidin-1-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone

1-(4-(Pyrrolidin-1-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone

Cat. No. B8408787
M. Wt: 194.27 g/mol
InChI Key: PHJGVVNMERWTPK-UHFFFAOYSA-N
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Patent
US08048879B2

Procedure details

A mixture of 4.95 mL (40 mmol) of 1-acetyl-4-piperidinone, 3.64 mL (44 mmol) of pyrrolidine, 15 mL of toluene and a catalytic quantity of p-toluenesulfonic acid was heated for 12 h with refluxing on a water separator. After removal of the solvent under a vacuum, 7.7 g (99% of theoretical) of the desired product 1-(4-pyrrolidin-1-yl-3,6-dihydro-2H-pyridin-1-yl)-ethanone (A) were obtained in the form of a brown-red oil.
Quantity
4.95 mL
Type
reactant
Reaction Step One
Quantity
3.64 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][C:7](=O)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[NH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1.C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[N:11]1([C:7]2[CH2:6][CH2:5][N:4]([C:1](=[O:3])[CH3:2])[CH2:9][CH:8]=2)[CH2:15][CH2:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
4.95 mL
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)=O
Name
Quantity
3.64 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
15 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent under a vacuum, 7.7 g (99% of theoretical) of the desired product 1-(4-pyrrolidin-1-yl-3,6-dihydro-2H-pyridin-1-yl)-ethanone (A)
CUSTOM
Type
CUSTOM
Details
were obtained in the form of a brown-red oil

Outcomes

Product
Name
Type
Smiles
N1(CCCC1)C=1CCN(CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.